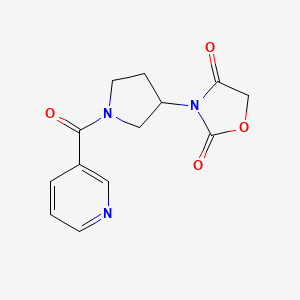

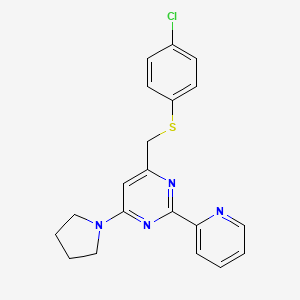

![molecular formula C17H12F2N2O3S B2953510 (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 868375-82-0](/img/structure/B2953510.png)

(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of the compound would likely involve the benzo[d]thiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . The exact structure would depend on the specific substituents and their positions on the rings.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. As mentioned, benzo[d]thiazole derivatives can participate in 1,3-dipolar cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For example, 4-methylbenzo[d]thiazol-2-amine, a related compound, has a predicted boiling point of 315.7±11.0 °C and a predicted density of 1.191±0.06 g/cm3 .Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of compounds related to (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide often involves complex chemical reactions. For example, the preparation of N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide (DPD) through the reaction of 2-aminothiazole and 2,6-pyridinedicarboxylic acid showcases the intricate processes involved in synthesizing thiazolyl derivatives. These compounds are then used to create novel materials like magnetic nanoadsorbents, demonstrating their potential in environmental applications, such as the removal of heavy metals from industrial wastes (Zargoosh et al., 2015).

Antimicrobial Applications

Thiazolyl derivatives, similar in structure to the compound , have shown promising antimicrobial and antifungal activities. The synthesis of novel thiazolidine-2,4-dione carboxamide and amino acid derivatives has demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity, highlighting their potential in developing new antimicrobial agents (Abd Alhameed et al., 2019).

Novel Synthetic Pathways

Innovative synthetic methods for creating derivatives of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine have been developed, involving tandem palladium-catalyzed oxidative aminocarbonylation-cyclization processes. These methods not only offer new routes for synthesizing complex molecules but also open up possibilities for creating a wide range of compounds with potential scientific research applications (Gabriele et al., 2006).

Metal-Induced Tautomerization

The study of metal-induced tautomerization of molecules like oxazole and thiazole to heterocyclic carbenes provides insights into the chemical behavior of such compounds. This knowledge can be crucial for understanding the reactivity and stability of related compounds in various chemical environments, potentially leading to the development of new catalytic processes or materials (Ruiz & Perandones, 2009).

Mécanisme D'action

Target of Action

Similar compounds have been shown to target lysosomes and mitochondria , suggesting that this compound may also interact with these organelles.

Mode of Action

It has been suggested that similar compounds can generate reactive oxygen species (ros) when exposed to near-infrared (nir) light . This leads to oxidative stress, which can damage cellular structures and induce apoptosis, a form of programmed cell death .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, the generation of ROS can disrupt mitochondrial membrane potential (MMP), leading to mitochondrial dysfunction . This can trigger apoptosis through the intrinsic (mitochondrial) pathway of cell death .

Result of Action

The compound’s action results in the induction of apoptosis, leading to cell death . This can be beneficial in the context of cancer treatment, where the goal is to selectively kill cancer cells .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of NIR light is necessary for the compound to generate ROS and exert its cytotoxic effects . Furthermore, the compound’s stability and activity may be affected by factors such as pH, temperature, and the presence of other biological molecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and how it is used. For example, 4-methylbenzo[d]thiazol-2-amine is associated with hazard statements H302-H315-H319-H335, indicating potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Orientations Futures

Propriétés

IUPAC Name |

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2N2O3S/c1-21-15-10(19)6-9(18)7-14(15)25-17(21)20-16(22)13-8-23-11-4-2-3-5-12(11)24-13/h2-7,13H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCLSXJABRYQBEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2SC1=NC(=O)C3COC4=CC=CC=C4O3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

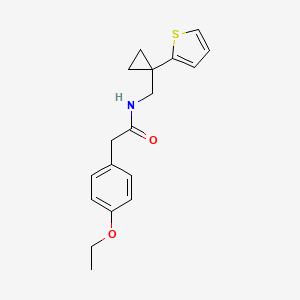

![8,8-Difluoro-4-azabicyclo[5.1.0]octane;hydrochloride](/img/structure/B2953428.png)

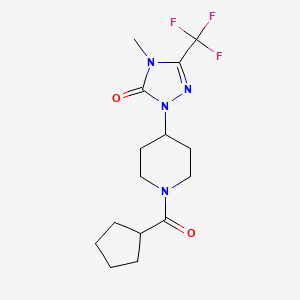

![2-hydroxy-5-{(Z)-[3-(trifluoromethyl)phenyl]diazenyl}benzaldehyde](/img/structure/B2953432.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2953433.png)

![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N'-{[4-(dimethylamino)phenyl]methylene}-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B2953439.png)

![3-((Benzo[d]thiazol-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2953446.png)

![2-methyl-8-nitro-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2953447.png)